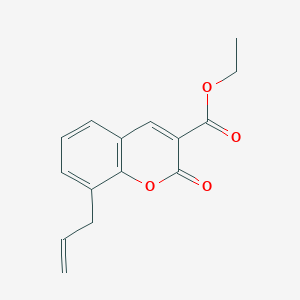

ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

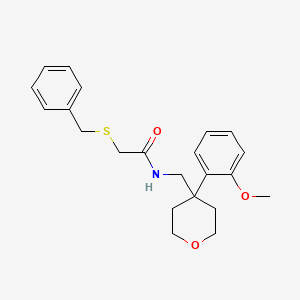

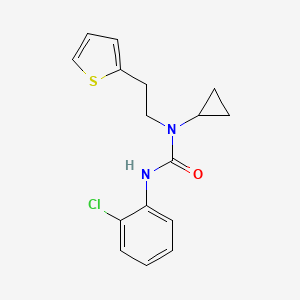

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid ethyl ester, is a heterocyclic organic compound with a wide range of applications in the field of medicinal chemistry. It is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Activity

Quinolones, including our compound of interest, have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The presence of the chromene ring in our compound may contribute to its antimicrobial properties. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

Anti-Inflammatory Properties

The allyl group in the structure suggests possible anti-inflammatory effects. Quinolones have been studied for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory conditions such as arthritis, colitis, and dermatitis. Investigating the anti-inflammatory potential of our compound could yield valuable insights .

Anticancer Research

Chromene derivatives have drawn attention in cancer research due to their cytotoxicity and potential as anticancer agents. Our compound’s unique structure may influence its interaction with cancer cells. Researchers could explore its effects on cell viability, apoptosis, and tumor growth inhibition. Early studies indicate promising results, but further investigations are warranted .

Neuroprotective Effects

Quinolones have been linked to neuroprotection, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The carbonyl group in our compound might play a role in neuroprotection. Investigating its impact on neuronal health, oxidative stress, and neurotransmitter systems could provide valuable data for drug development .

Synthetic Methodology

Understanding the synthetic approaches to quinolones, including our compound, is crucial. Researchers explore efficient methods for their preparation, modification, and scalability. Novel synthetic routes can enhance accessibility and facilitate further research. Investigating the reaction mechanisms and optimizing synthetic pathways are essential aspects of this field .

Heterocyclic Chemistry

Our compound’s heterocyclic nature opens up possibilities for creating fused ring systems. Researchers have used quinolones as building blocks to synthesize larger heterocycles. These fused systems often exhibit unique biological activities. Investigating the cyclization reactions and exploring diverse heterocyclic derivatives could lead to exciting discoveries .

Mécanisme D'action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.

Result of Action

Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .

Propriétés

IUPAC Name |

ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDDEPOKLBWTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2757549.png)

![[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2757554.png)

![2-(2,4-dimethylphenyl)-5-({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2757561.png)

![methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2757563.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/no-structure.png)

![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2757572.png)